molecular formula C28H37N3O3S3 B13859161 2-cyclohexyl-1-(4-cyclopropylsulfonylphenyl)-N-[5-(2-pyrrolidin-1-ylethylsulfanyl)-1,3-thiazol-2-yl]cyclopropane-1-carboxamide

2-cyclohexyl-1-(4-cyclopropylsulfonylphenyl)-N-[5-(2-pyrrolidin-1-ylethylsulfanyl)-1,3-thiazol-2-yl]cyclopropane-1-carboxamide

Cat. No.: B13859161
M. Wt: 559.8 g/mol
InChI Key: QIIVJLHCZUTGSD-UHFFFAOYSA-N
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Description

2-cyclohexyl-1-(4-cyclopropylsulfonylphenyl)-N-[5-(2-pyrrolidin-1-ylethylsulfanyl)-1,3-thiazol-2-yl]cyclopropane-1-carboxamide is a complex organic compound with a unique structure that includes cyclohexyl, cyclopropylsulfonylphenyl, pyrrolidinylethylsulfanyl, and thiazolyl groups

Preparation Methods

The synthesis of 2-cyclohexyl-1-(4-cyclopropylsulfonylphenyl)-N-[5-(2-pyrrolidin-1-ylethylsulfanyl)-1,3-thiazol-2-yl]cyclopropane-1-carboxamide involves multiple steps, including the formation of cyclopropane rings and the introduction of sulfonyl and thiazolyl groups. The synthetic route typically involves the following steps:

    Formation of Cyclopropane Rings: This can be achieved through cyclopropanation reactions using reagents such as diazo compounds and transition metal catalysts.

    Introduction of Sulfonyl Groups: Sulfonylation reactions using sulfonyl chlorides and appropriate bases.

    Formation of Thiazolyl Groups: This can be done through cyclization reactions involving thiourea and α-haloketones.

    Coupling Reactions: The final step involves coupling the intermediate compounds to form the desired product.

Industrial production methods may involve optimizing these reactions for large-scale synthesis, including the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

2-cyclohexyl-1-(4-cyclopropylsulfonylphenyl)-N-[5-(2-pyrrolidin-1-ylethylsulfanyl)-1,3-thiazol-2-yl]cyclopropane-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl and thiazolyl groups.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions.

Scientific Research Applications

2-cyclohexyl-1-(4-cyclopropylsulfonylphenyl)-N-[5-(2-pyrrolidin-1-ylethylsulfanyl)-1,3-thiazol-2-yl]cyclopropane-1-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 2-cyclohexyl-1-(4-cyclopropylsulfonylphenyl)-N-[5-(2-pyrrolidin-1-ylethylsulfanyl)-1,3-thiazol-2-yl]cyclopropane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

2-cyclohexyl-1-(4-cyclopropylsulfonylphenyl)-N-[5-(2-pyrrolidin-1-ylethylsulfanyl)-1,3-thiazol-2-yl]cyclopropane-1-carboxamide can be compared with similar compounds such as:

    Cyclopropylsulfonylphenyl Derivatives: These compounds share the cyclopropylsulfonylphenyl group and may have similar chemical and biological properties.

    Thiazolyl Derivatives: Compounds containing the thiazolyl group may exhibit similar reactivity and biological activities.

    Pyrrolidinylethylsulfanyl Derivatives: These compounds share the pyrrolidinylethylsulfanyl group and may have comparable chemical and biological properties.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C28H37N3O3S3

Molecular Weight

559.8 g/mol

IUPAC Name

2-cyclohexyl-1-(4-cyclopropylsulfonylphenyl)-N-[5-(2-pyrrolidin-1-ylethylsulfanyl)-1,3-thiazol-2-yl]cyclopropane-1-carboxamide

InChI

InChI=1S/C28H37N3O3S3/c32-26(30-27-29-19-25(36-27)35-17-16-31-14-4-5-15-31)28(18-24(28)20-6-2-1-3-7-20)21-8-10-22(11-9-21)37(33,34)23-12-13-23/h8-11,19-20,23-24H,1-7,12-18H2,(H,29,30,32)

InChI Key

QIIVJLHCZUTGSD-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2CC2(C3=CC=C(C=C3)S(=O)(=O)C4CC4)C(=O)NC5=NC=C(S5)SCCN6CCCC6

Origin of Product

United States

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